

Spectroscopic Profile of Ethyl 2-(dimethylamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(dimethylamino)acetate**

Cat. No.: **B1347004**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-(dimethylamino)acetate** (CAS No. 33229-89-9), a glycine derivative with applications in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **Ethyl 2-(dimethylamino)acetate** is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol. The structural and spectroscopic data are summarized in the tables below for quick reference and comparison.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ - (Ethyl)	4.198	Quartet	2H
-CH ₂ - (Glycine)	3.162	Singlet	2H
-N(CH ₃) ₂	2.357	Singlet	6H
-CH ₃ (Ethyl)	1.286	Triplet	3H

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Assignment	Chemical Shift (ppm)
C=O (Ester)	170.8
-O-CH ₂ - (Ethyl)	60.5
-CH ₂ - (Glycine)	58.0
-N(CH ₃) ₂	45.4
-CH ₃ (Ethyl)	14.2

Solvent: CDCl₃[4]

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2980	C-H stretch (alkane)	Strong
~1740	C=O stretch (ester)	Strong
~1460	C-H bend (alkane)	Medium
~1180	C-O stretch (ester)	Strong
~1030	C-N stretch (amine)	Medium

Sample Preparation: Neat (liquid film)[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and elemental composition. The NIST WebBook reports an electron ionization mass spectrum for this compound.[6]

m/z	Assignment	Relative Intensity
131	[M] ⁺ (Molecular Ion)	Present
86	[M - OCH ₂ CH ₃] ⁺	
58	[CH ₂ =N(CH ₃) ₂] ⁺	Base Peak
42	[C ₂ H ₄ N] ⁺	

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of **Ethyl 2-(dimethylamino)acetate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The

concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 300 MHz or higher for protons is used.

¹H NMR Acquisition:

- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
- A standard single-pulse experiment is performed.
- The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
- A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.
- Data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

- A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon.
- A wider spectral width is used (typically 0-220 ppm).
- A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
- Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **Ethyl 2-(dimethylamino)acetate**, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

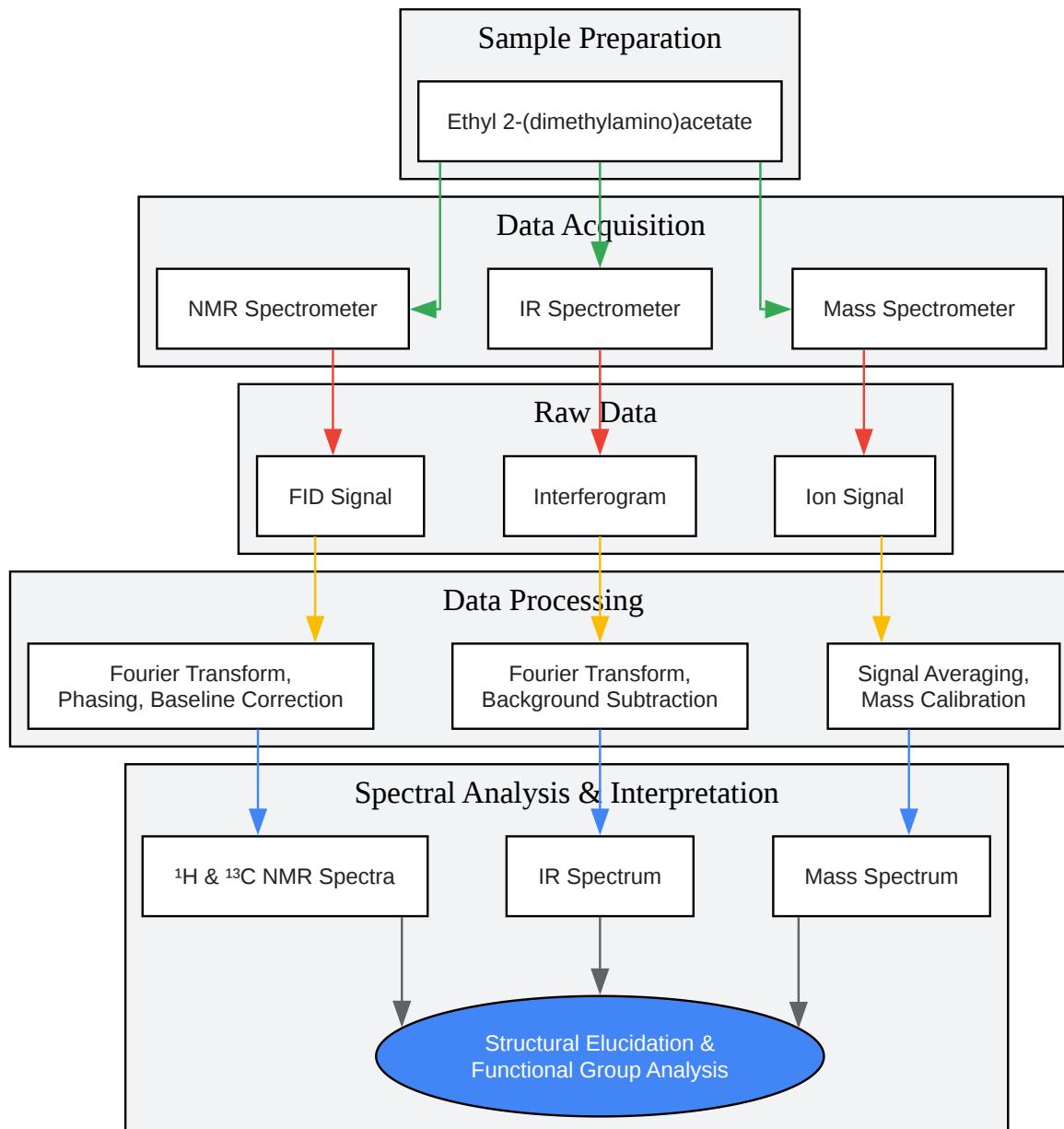
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.


Ionization: Electron Ionization (EI) is a common method for volatile compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z , generating a mass spectrum. The spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectroscopic data for a chemical compound like **Ethyl 2-(dimethylamino)acetate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycine, N,N-dimethyl-, ethyl ester | C6H13NO2 | CID 118412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-(DIMETHYLAMINO)ACETATE | CAS 33229-89-9 [matrix-fine-chemicals.com]
- 3. N,N-Dimethylglycine ethyl ester 98 33229-89-9 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Glycine, N,N-dimethyl-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-(dimethylamino)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347004#spectroscopic-data-for-ethyl-2-dimethylamino-acetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com